molecular formula C10H11BrN2O3 B13164274 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

Cat. No.: B13164274
M. Wt: 287.11 g/mol
InChI Key: HBZDDRGNPFQUQI-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring a unique stereochemical framework. Its structure comprises a cyclobutane ring substituted with an amino group and a 2-bromo-4-nitrophenyl moiety. The bromine and nitro groups at the ortho and para positions of the phenyl ring, respectively, contribute to its electronic and steric profile.

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

3-amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11BrN2O3/c11-9-3-6(13(15)16)1-2-8(9)10(12)4-7(14)5-10/h1-3,7,14H,4-5,12H2

InChI Key

HBZDDRGNPFQUQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=C(C=C2)[N+](=O)[O-])Br)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration to introduce the nitro group. The amino group is then introduced through a substitution reaction. The final step involves the formation of the cyclobutane ring under specific conditions, such as the use of a strong base or a cyclization agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The nitro group in the target compound is a strong electron-withdrawing group (EWG), likely enhancing the acidity of the cyclobutanol hydroxyl compared to the fluoro substituent in the analog (C₁₀H₁₀BrFN₂O), which is less electron-withdrawing . Bromine position: The ortho-substituted bromine in the target compound may introduce greater steric hindrance and alter π-π stacking interactions in biological systems compared to the meta-bromo analog.

Functional Group Variations: Replacing the cyclobutanol moiety with a propionic acid group (as in C₁₀H₁₂BrNO₄) shifts reactivity toward carboxylate-mediated interactions, such as hydrogen bonding or metal chelation, which are critical in enzyme inhibition studies .

Research Findings and Hypotheses

Biological Relevance :

  • The meta-bromo-fluoro analog (C₁₀H₁₀BrFN₂O) is listed for agrochemical use, suggesting that halogen positioning influences pesticidal activity. The target compound’s nitro group may broaden its utility in antimicrobial or anticancer contexts, though empirical validation is needed.

Thermodynamic Stability :

  • Ortho-substituted nitro groups often reduce thermal stability due to steric strain. Comparative studies with para-nitro isomers could clarify this compound’s storage and handling requirements.

Biological Activity

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a cyclobutanol core and functional groups such as an amino group and a nitro group, suggests a variety of interactions within biological systems. This article reviews the compound's biological activities, including antimicrobial and anticancer properties, and discusses its mechanisms of action, synthesis, and comparative analysis with similar compounds.

The compound has the molecular formula C10H12BrN2O3C_{10}H_{12}BrN_2O_3 and a molecular weight of 284.12 g/mol. The synthesis typically involves multi-step organic reactions, starting with the bromination of a precursor followed by nitration and subsequent cyclization to form the cyclobutane ring. Key steps include:

  • Bromination : Introduction of the bromine atom.
  • Nitration : Addition of the nitro group.
  • Cyclization : Formation of the cyclobutane structure using strong bases or cyclization agents.

Antimicrobial Properties

Research indicates that 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and survival .

The biological activity of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, although further research is necessary to identify these targets.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to increased apoptosis .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Amino-3-(2-chloro-4-nitrophenyl)cyclobutan-1-olC₁₀H₁₂ClN₂O₃Contains chlorine; alters reactivity compared to bromine
3-Amino-3-(2-fluoro-4-nitrophenyl)cyclobutan-1-olC₁₀H₁₂FN₂O₃Fluorine substitution affects electronic properties
3-Amino-3-(2-iodo-4-nitrophenyl)cyclobutan-1-olC₁₀H₁₂IN₂O₃Iodine substitution provides unique reactivity

The presence of bromine in this compound enhances its reactivity compared to its chloro, fluoro, and iodo analogs, making it a valuable intermediate in synthetic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

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